

# An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-oxocyclohexanecarboxylate

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## Compound of Interest

Compound Name: Methyl 3-oxocyclohexanecarboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-oxocyclohexanecarboxylate** (CAS Number: 13148-83-9). The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Included are clearly structured tables for straightforward data comparison, detailed experimental protocols for acquiring the spectra, and logical workflow diagrams to guide the process of spectral analysis.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 3-oxocyclohexanecarboxylate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.71	s	-	-OCH <sub>3</sub>
2.85 - 2.75	m	-	H-1
2.55 - 2.20	m	-	H-2, H-4
2.15 - 1.70	m	-	H-5, H-6

Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for unambiguous confirmation.

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
209.0	C-3 (C=O)
174.5	Ester C=O
52.0	-OCH <sub>3</sub>
48.0	C-2 / C-4
41.0	C-1
28.0	C-6
25.0	C-5

Note: Assignments are based on typical chemical shift ranges and may require techniques like DEPT or 2D NMR for definitive assignment.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1715	Strong	C=O stretch (ketone)
1250 - 1000	Strong	C-O stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
156	30	[M] <sup>+</sup> (Molecular Ion)
125	40	[M - OCH <sub>3</sub> ] <sup>+</sup>
97	100	[M - COOCH <sub>3</sub> ] <sup>+</sup>
69	85	Further fragmentation
41	95	Further fragmentation

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **methyl 3-oxocyclohexanecarboxylate**. Instrument-specific parameters may require optimization.

### 2.1 NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **methyl 3-oxocyclohexanecarboxylate**.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[\[1\]](#)

- Transfer the solution to a clean NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Instrument: 400 MHz (or higher) NMR Spectrometer.
  - Pulse Program: Standard single-pulse (e.g., zg30).
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Instrument: 100 MHz (or higher) NMR Spectrometer.
  - Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).[\[1\]](#)
  - Spectral Width: 0-220 ppm.[\[1\]](#)
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.[\[1\]](#)

## 2.2 IR Spectroscopy

- Sample Preparation: For a liquid sample like **methyl 3-oxocyclohexanecarboxylate**, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.
  - ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
  - Neat Liquid Film: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition:
  - Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

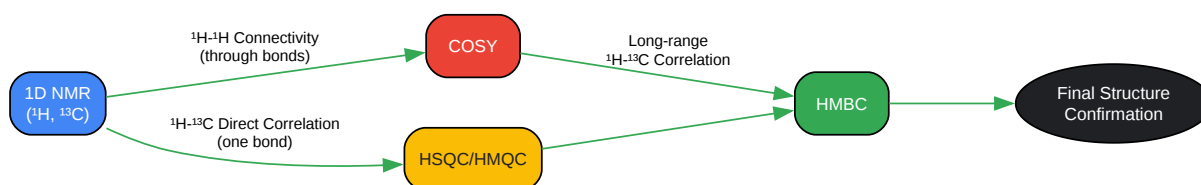
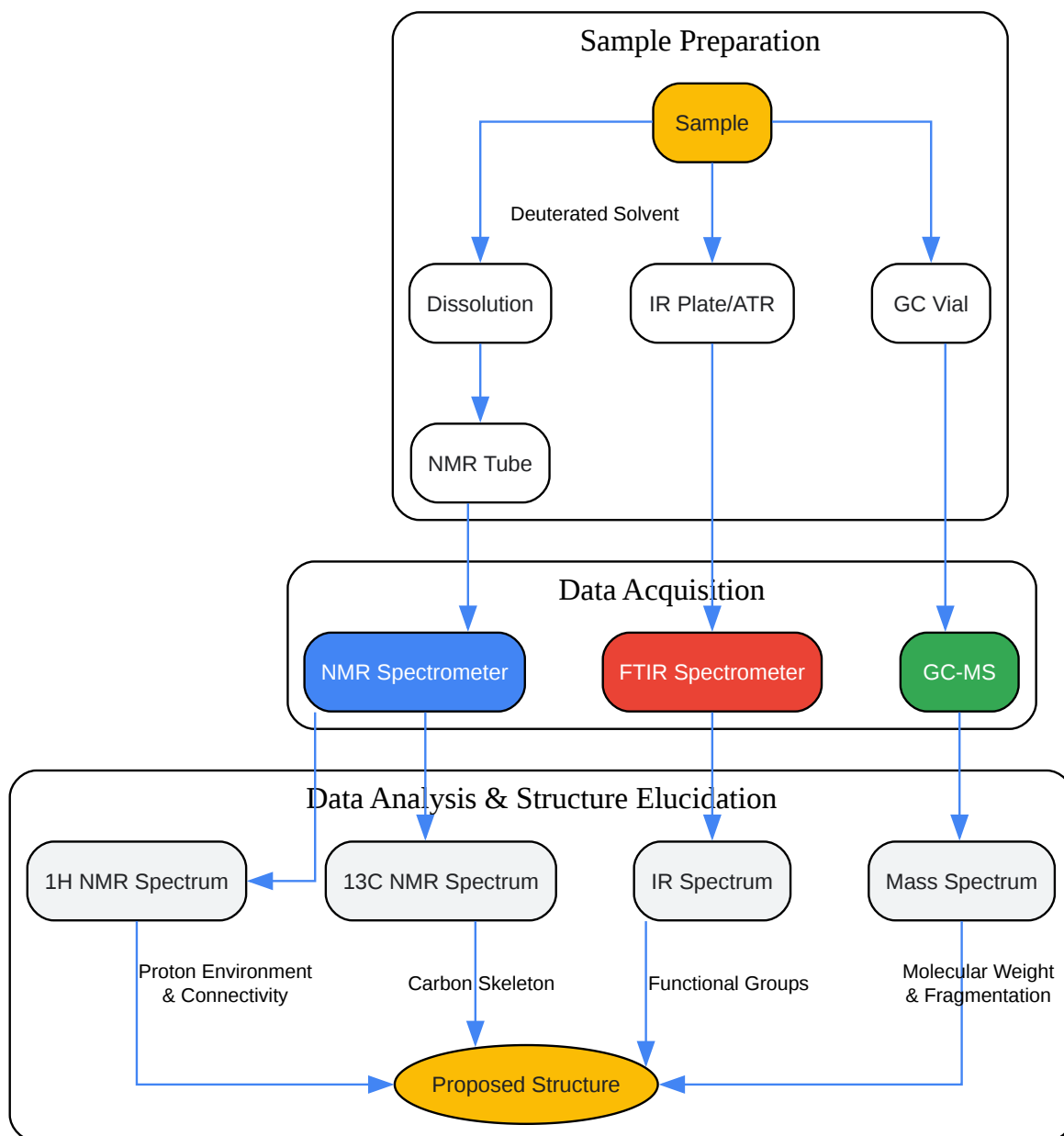
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum should be acquired and subtracted from the sample spectrum.

## 2.3 Mass Spectrometry

- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
  - Electron Energy: 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
  - Mass Range:  $m/z$  40-400.
- Data Acquisition: The instrument is set to scan the specified mass range, and the abundance of each ion is recorded.

## Visualization of Analysis Workflow

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different experimental techniques.



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## References

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